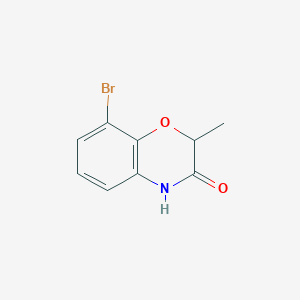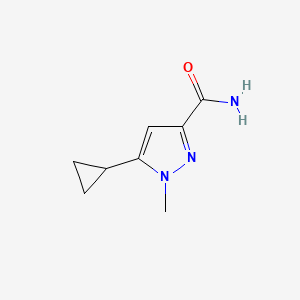
5-Cyclopropyl-1-methyl-1h-pyrazole-3-carboxamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
DNA-Binding and Antitumor Mechanisms
Novel derivatives of 1H-pyrazole-3-carboxamide, including 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide, have been synthesized and evaluated for their anticancer properties. The compounds were studied for their antiproliferative effects on cancer cells, kinase inhibition, and notably, their DNA-binding interactions. The DNA-binding affinity of one derivative was particularly high, indicating strong interactions with DNA conformation and suggesting DNA as a potential target for these derivatives in anticancer therapies (Lu et al., 2014).
Synthesis and Cytotoxicity in Cancer Research
5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and characterized. The cytotoxic activity of these compounds was tested against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential applications in cancer research and therapy (Hassan et al., 2014).
Improved Synthesis Methods for Substituted Derivatives
Research has focused on improving the synthesis methods for variably substituted pyrazolo[4,3‐d]pyrimidin‐7‐ones, involving 1-methyl-3-propyl-1H-pyrazole-5-carboxamide. This research contributes to the field by providing more efficient methods to synthesize these compounds, potentially enhancing their applicability in various scientific studies (Khan et al., 2005).
Analysis of 'Research Chemicals'
Studies have identified and characterized specific 'research chemicals' including N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide. These chemicals are crucial in research for their potential pharmacological activities, though their exact effects and applications are still to be fully explored (McLaughlin et al., 2016).
Regioselective Synthesis
Research on the synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides has contributed to the understanding of regioselective synthetic processes. This is important for the precise development of compounds for specific research applications (Drev et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-cyclopropyl-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11-7(5-2-3-5)4-6(10-11)8(9)12/h4-5H,2-3H2,1H3,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROASBUWZSZGDBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



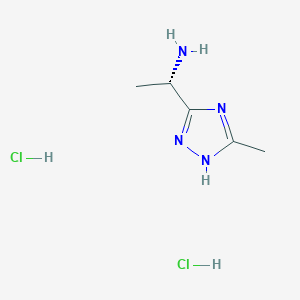
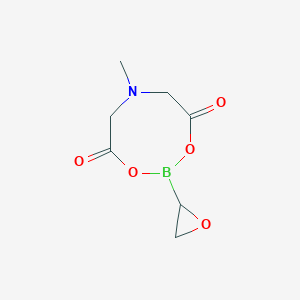
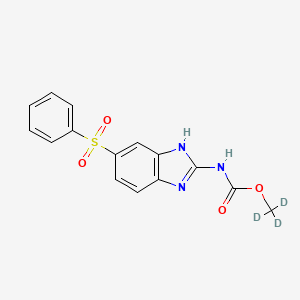

![(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B1456440.png)
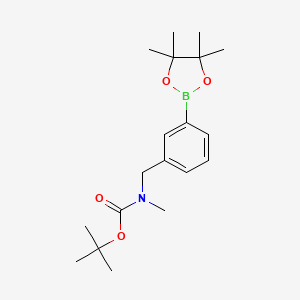
![1,3-Diazaspiro[4.5]decane-2,4,8-trione](/img/structure/B1456444.png)


![Benzyl 4-[4-(hydroxymethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B1456450.png)
![4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyridine](/img/structure/B1456451.png)

![8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1456455.png)
